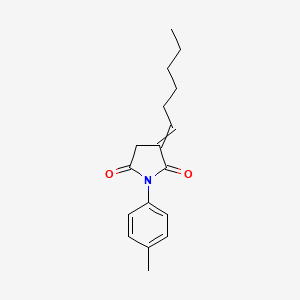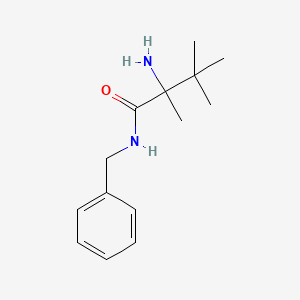
N-Benzyl-3,3-dimethylisovalinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-3,3-dimethylisovalinamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group attached to the nitrogen atom of the amide, along with a 3,3-dimethylisovaline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3,3-dimethylisovalinamide typically involves the reaction of 3,3-dimethylisovaline with benzylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the reproducibility and scalability of the production process.
化学反応の分析
Types of Reactions
N-Benzyl-3,3-dimethylisovalinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
N-Benzyl-3,3-dimethylisovalinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-Benzyl-3,3-dimethylisovalinamide involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the amide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
N-Benzyl-3-nitroaniline: Known for its nonlinear optical properties.
N-Benzylcaffeamide: Explored for its anticancer potential.
N-Benzylferulamide: Investigated for its antioxidant properties.
Uniqueness
N-Benzyl-3,3-dimethylisovalinamide is unique due to its specific structural features, including the 3,3-dimethylisovaline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
828246-38-4 |
|---|---|
分子式 |
C14H22N2O |
分子量 |
234.34 g/mol |
IUPAC名 |
2-amino-N-benzyl-2,3,3-trimethylbutanamide |
InChI |
InChI=1S/C14H22N2O/c1-13(2,3)14(4,15)12(17)16-10-11-8-6-5-7-9-11/h5-9H,10,15H2,1-4H3,(H,16,17) |
InChIキー |
JYGKDAVBMCLCJZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C)(C(=O)NCC1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole](/img/structure/B14214753.png)
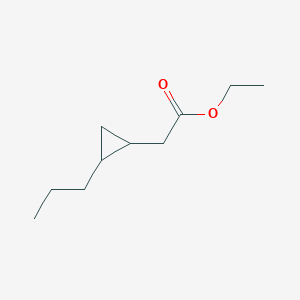
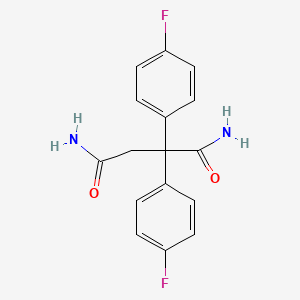
![Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14214764.png)
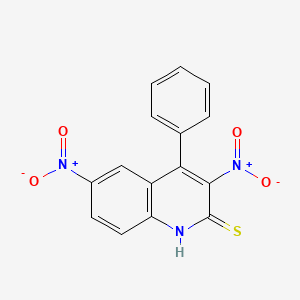



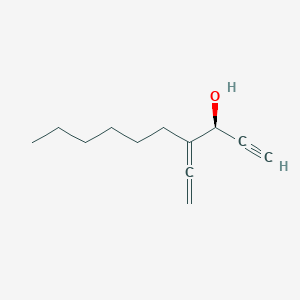
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5,6-dimethyl-](/img/structure/B14214798.png)
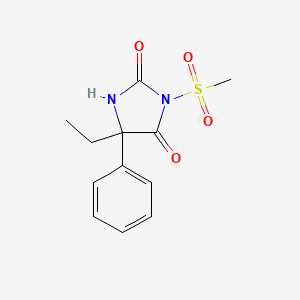
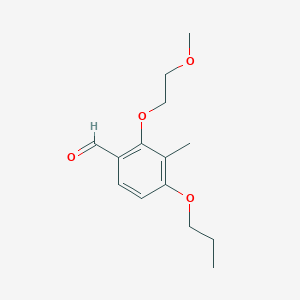
![3,3'-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14214819.png)
